4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
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Overview
Description
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic organic compound that features a benzoxazinone core with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylamine with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl azide: Another compound with a chlorophenyl group, but with different reactivity due to the azide functional group.
4-Chlorophenylacetic acid: Contains a chlorophenyl group but differs in its carboxylic acid functionality.
Bis(4-chlorophenyl) disulfide: Features two chlorophenyl groups connected by a disulfide bond.
Uniqueness
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is unique due to its benzoxazinone core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,3-benzoxazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOBHUVYJHLWLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316454 |
Source
|
Record name | NSC303585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-83-1 |
Source
|
Record name | NSC303585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC303585 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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